molecular formula C19H18N2O4S2 B2779380 N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide CAS No. 477502-76-4

N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2779380
CAS No.: 477502-76-4
M. Wt: 402.48
InChI Key: XUAAVOJBQMKCPV-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide is a sulfonamide-benzamide derivative characterized by a benzo[b]thiophene moiety linked to a benzamide core via a sulfonylmorpholine group. This compound is of interest in medicinal chemistry due to its structural similarity to apoptotic CHOP pathway activators, as evidenced by related sulfonamide-benzamides studied in pharmacological contexts . Key features include:

  • Morpholinosulfonyl group: A polar sulfonamide-morpholine moiety that may improve solubility and influence target binding.
  • Benzamide backbone: A common pharmacophore in kinase inhibitors and enzyme modulators.

Synthetic routes for analogous compounds (e.g., 4-(morpholinosulfonyl)aniline derivatives) involve coupling benzoyl chlorides or thiophenecarbonyl chlorides with sulfonamide-functionalized anilines in solvents like acetonitrile or methylene chloride .

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c22-19(20-16-3-6-18-15(13-16)7-12-26-18)14-1-4-17(5-2-14)27(23,24)21-8-10-25-11-9-21/h1-7,12-13H,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAAVOJBQMKCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiophene core, which can be achieved through cyclization reactions of 2-alkynyl thioanisoles catalyzed by gold(I) complexes . The morpholine sulfonyl group can be introduced via sulfonylation reactions using morpholine and sulfonyl chlorides under basic conditions. Finally, the benzamide moiety is incorporated through amide bond formation reactions, often using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzothiophenes.

Scientific Research Applications

N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. The benzothiophene core may interact with hydrophobic pockets, while the morpholine sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Sulfonamide-Benzamides with Varying Aryl Groups

The target compound differs from analogs such as N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide (22) and N-(4-(morpholinosulfonyl)phenyl)benzamide (23) () in its aryl substituent. Key distinctions include:

Compound Aryl Group Molecular Weight (Da) Synthetic Yield Key Spectral Data
Target compound Benzo[b]thiophen-5-yl ~401.4 (calc.) Not reported Likely distinct δ 7.5–8.5 ppm (¹H NMR)
22 () Thiophene-2-yl ~366.4 Moderate δ 7.2–7.8 ppm (thiophene protons)
23 () Phenyl ~344.4 High δ 7.4–7.9 ppm (benzamide protons)
  • Synthetic Complexity : Benzo[b]thiophene coupling may require specialized reagents (e.g., benzo[b]thiophen-5-amine), whereas thiophene and benzamide derivatives are more straightforward to prepare .

Thiomorpholine vs. Morpholine Sulfonyl Variants

N-(4-(Thiomorpholinosulfonyl)phenyl)benzamide (LASSBio-1446, 6) () replaces morpholine with thiomorpholine, altering electronic and solubility properties:

  • Synthesis : Both compounds use benzoyl chloride coupling, but LASSBio-1446 employs methylene chloride instead of acetonitrile, suggesting solvent-dependent reactivity .

Halogenated and Fluorinated Derivatives

Compounds like 4-(4-X-phenylsulfonyl)benzoic acid hydrazides (X = Cl, Br) () feature halogen substituents that enhance metabolic stability and bioavailability. Unlike the target compound, these derivatives undergo tautomerization (e.g., thione ↔ thiol forms), complicating their structural characterization .

Key Research Findings

  • Purity and Characterization : Analogs like 22 and 23 exhibit >95% purity via LCMS, with molecular ions ([M+H]⁺) confirming structural integrity . The target compound would require similar validation.
  • Functional Group Interactions : IR spectra of related compounds () show νC=O (~1663–1682 cm⁻¹) and νC=S (~1243–1258 cm⁻¹), critical for confirming benzamide and sulfonyl/thione motifs .

Biological Activity

N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the NLRP3 inflammasome. This inflammasome plays a critical role in the immune response and is implicated in various diseases, including neurodegenerative disorders and metabolic syndromes. The following sections detail the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16H18N2O3S
  • Molecular Weight : 334.39 g/mol
  • Functional Groups :
    • Benzothiophene moiety
    • Morpholinosulfonyl group
    • Amide linkage

This unique combination of functional groups contributes to its biological activity by facilitating interactions with target proteins.

This compound functions primarily as a non-selective inhibitor of the NLRP3 inflammasome. The mechanism involves:

  • Binding Affinity : The compound binds to the NLRP3 protein, inhibiting its activation and subsequent IL-1β release, a key pro-inflammatory cytokine.
  • Structural Interactions : Hydrogen bonding and hydrophobic interactions play significant roles in its binding efficacy, as demonstrated in various SAR studies .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the compound can significantly influence its biological activity:

  • Substituents on the Benzothiophene Ring : Variations in substituents lead to changes in potency. For example, replacing certain halogens or adding electron-donating groups can enhance inhibitory effects on IL-1β release .
  • Sulfonamide Variations : Altering the sulfonamide group affects both potency and selectivity, indicating that this moiety is crucial for biological activity .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds.

CompoundInhibitory Potency (IC50)TargetNotes
MCC9508 nMNLRP3Positive control; validates model
Compound 1~16 nMNLRP3Initial analog with moderate potency
Compound 18~4 nMNLRP3Enhanced potency with structural modification

1. Inhibition of IL-1β Release

A study demonstrated that treatment with this compound resulted in significant inhibition of IL-1β release from activated macrophages. The compound was tested in a murine macrophage cell line (J774A.1) activated by lipopolysaccharide (LPS) and ATP, showing a dose-dependent response .

2. Cytotoxicity Assessment

Further investigations into cytotoxicity revealed that the compound exhibited minimal cytotoxic effects at concentrations that effectively inhibited inflammasome activation. This suggests a favorable safety profile for potential therapeutic applications .

3. Selectivity Studies

Comparative studies with other known inflammasome inhibitors indicated that this compound maintained selectivity for the NLRP3 pathway over other inflammatory pathways, reinforcing its potential as a targeted therapeutic agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide?

Answer: The synthesis typically involves coupling a benzo[b]thiophen-5-amine derivative with a 4-(morpholinosulfonyl)benzoyl chloride precursor. Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity and solubility of intermediates .
  • Catalysts : Amine bases like pyridine or triethylamine neutralize HCl byproducts during acyl chloride coupling .
  • Purification : Flash chromatography or recrystallization improves purity (>95%), as confirmed by HPLC .
  • Yield optimization : Reaction temperatures between 0–25°C minimize side reactions like sulfonamide hydrolysis .

Q. How is the compound characterized to confirm its structural integrity?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., benzothiophene aromatic protons at δ 7.2–8.1 ppm) and confirm sulfonamide/morpholine linkages .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 443.08) .
  • HPLC : Purity >98% is achieved using a C18 column with acetonitrile/water gradients .

Q. What strategies address solubility challenges in biological assays?

Answer:

  • Solubility screening : Test in DMSO (stock solutions) followed by dilution in PBS or cell culture media (≤0.1% DMSO final) .
  • Formulation additives : Co-solvents (e.g., cyclodextrins) or surfactants (Tween-80) enhance aqueous solubility for in vitro studies .
  • pH adjustment : The morpholinosulfonyl group’s pKa (~1.5) allows solubility in mildly acidic buffers .

Q. How is in vitro bioactivity assessed for this compound?

Answer:

  • Enzyme inhibition assays : Dose-response curves (e.g., IC50_{50}) against targets like autotaxin (ATX) or kinases, using fluorogenic substrates .
  • Cell-based assays : Cytotoxicity (MTT assay) and antiproliferative activity (e.g., in cancer cell lines) at concentrations 1–100 µM .
  • Controls : Include reference inhibitors (e.g., HA130 for ATX) to validate assay specificity .

Advanced Research Questions

Q. What mechanistic insights exist for its interaction with biological targets?

Answer:

  • Structural modeling : Docking studies suggest the morpholinosulfonyl group occupies hydrophobic pockets in enzyme active sites (e.g., ATX’s hydrophobic channel) .
  • Kinetic studies : Time-dependent inhibition and Ki_i values indicate non-competitive or allosteric modulation .
  • SAR analysis : Modifying the benzothiophene substituents alters potency; electron-withdrawing groups enhance target affinity .

Q. How should researchers resolve contradictory bioactivity data across studies?

Answer:

  • Assay standardization : Compare buffer conditions (e.g., Mg2+^{2+} concentration in kinase assays) and cell passage numbers .
  • Metabolic stability : Check for cytochrome P450-mediated degradation using liver microsomes .
  • Batch variability : Re-synthesize the compound and validate purity via HPLC/MS .

Q. What methodologies assess selectivity and toxicity profiles?

Answer:

  • Off-target screening : Panel assays against 50+ kinases or GPCRs to identify cross-reactivity .
  • Therapeutic index : Calculate IC50_{50}/LD50_{50} ratios using zebrafish or rodent models .
  • hERG assay : Evaluate cardiac toxicity risk via patch-clamp electrophysiology .

Q. How are in vivo pharmacokinetic (PK) studies designed for this compound?

Answer:

  • Dosing routes : Intravenous (IV) for bioavailability (%F) and oral (PO) for absorption studies .
  • PK parameters : Measure t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC in rodent models using LC-MS/MS quantification .
  • Tissue distribution : Radiolabeled compound (e.g., 14^{14}C) tracks accumulation in target organs .

Q. What analytical methods monitor stability under physiological conditions?

Answer:

  • Forced degradation : Expose to pH 1–13, heat (40–60°C), and UV light; track degradation via HPLC .
  • Plasma stability : Incubate with human plasma (37°C, 24 hr) and quantify intact compound .
  • Oxidative stress : Add H2_2O2_2 to simulate reactive oxygen species (ROS)-mediated breakdown .

Q. How can computational modeling guide derivative design?

Answer:

  • QSAR models : Correlate substituent electronegativity with bioactivity to prioritize synthetic targets .
  • MD simulations : Predict binding mode stability over 100-ns trajectories (e.g., in GROMACS) .
  • ADMET prediction : Tools like SwissADME estimate permeability (LogP) and CYP inhibition .

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